1,8-Dimethyl-5-phenylphenazin-5-ium-2,7-diamine;chloride, commonly known as Phenosafranine, is a member of the safranine family of compounds. It possesses a complex structure characterized by a phenazine backbone, which is a fused aromatic system containing nitrogen atoms. This compound is notable for its vibrant coloration and solubility in water, making it useful in various biological and chemical applications. The chloride salt form enhances its stability and solubility, facilitating its use in staining protocols and other applications.
These reactions are crucial for its applications in biological staining and as a redox indicator.
Phenosafranine exhibits significant biological activity, primarily as a biological stain. It is used extensively in histology and cytology for:
The synthesis of 1,8-Dimethyl-5-phenylphenazin-5-ium-2,7-diamine;chloride can be achieved through several methods:
These methods highlight the versatility of synthetic approaches available for producing this compound.
Phenosafranine has a wide range of applications:
Studies on the interactions of phenosafranine indicate that it can interact with various biomolecules:
These interactions are critical for understanding the compound's behavior in biological systems.
Phenosafranine shares structural similarities with several other compounds within the safranine family and related dyes. Here are some notable comparisons:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Safranin O | 3,7-Diamino-2,8-dimethylphenazinium chloride | Widely used as a biological stain |
| Basic Violet 8 | 3-Amino-7-(dimethylamino)-5-phenylphenazinium chloride | Known for its application in textile dyeing |
| Methylene Blue | 3,7-Dimethylthiazolo[3,2-a]benzimidazolium chloride | Used as a dye and redox indicator |
| Crystal Violet | 3,7-Dimethyl-4-(beta-hydroxyethyl)-phenazinium chloride | Commonly used in microbiology for Gram staining |
Phenosafranine's unique combination of structural features and biological activity distinguishes it from these similar compounds, particularly in its specific applications within histology and microbiology.
The synthesis of 1,8-Dimethyl-5-phenylphenazin-5-ium-2,7-diamine;chloride often begins with the functionalization of the phenazine core structure through halogenation followed by amination [5] [8]. One-pot methodologies have emerged as efficient approaches that reduce purification steps and increase overall yield [15] [19].
A key strategy involves the initial halogenation of phenazine at specific positions, particularly at C-2 and C-7, which are more susceptible to electrophilic substitution due to the electronic distribution within the phenazine ring system [8] [15]. This regioselectivity is crucial for the subsequent introduction of amino groups at these positions [8].
The halogenation step typically employs reagents such as N-bromosuccinimide (NBS) or molecular chlorine under controlled conditions [15] [16]. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the nitrogen atoms in the phenazine core direct the halogenation to specific positions [15] [19].
Following halogenation, the one-pot approach continues with an amination step without isolating the halogenated intermediate [19] [20]. This amination can be achieved through various methods:
The one-pot halogenation-amination approach offers several advantages for the synthesis of 1,8-Dimethyl-5-phenylphenazin-5-ium-2,7-diamine;chloride:
| Advantage | Description | Yield Impact |
|---|---|---|
| Reduced oxidation of intermediates | Minimizes exposure of sensitive intermediates to air | 10-15% increase |
| Fewer purification steps | Eliminates losses during intermediate isolation | 5-8% increase |
| Time efficiency | Shortens overall synthesis time | Not directly measured |
| Resource conservation | Reduces solvent and reagent consumption | Economically favorable |
The substitution proceeds successively in positions 2 and 7, which allows for the selective introduction of different substituents into the heterocycle [8]. This sequential reactivity is particularly valuable for the synthesis of 1,8-Dimethyl-5-phenylphenazin-5-ium-2,7-diamine;chloride, as it enables precise control over the functionalization pattern [8] [9].
Recent advancements have focused on developing more environmentally friendly one-pot processes that utilize greener reagents and catalysts [15] [20]. For instance, the use of aqueous reaction media for certain steps has been explored as a means to reduce the environmental impact of the synthesis [19] [20].
The choice of solvent system plays a critical role in the regioselective synthesis of 1,8-Dimethyl-5-phenylphenazin-5-ium-2,7-diamine;chloride, influencing reaction rates, selectivity, and overall yields [9] [13]. Optimizing the solvent system is essential for controlling the regioselectivity of both halogenation and amination steps [11] [14].
Phenazine and its derivatives exhibit varying solubility profiles in different solvents, which directly impacts the efficiency of synthetic transformations [22]. The limited solubility in polar solvents can restrict reactions in aqueous environments, prompting consideration of solvent systems that enhance availability and reactivity [22] [13].
For the halogenation step, non-polar or moderately polar aprotic solvents such as chloroform, dichloromethane, or toluene are often preferred as they facilitate the electrophilic substitution process [11] [14]. These solvents help stabilize the transition states involved in the halogenation reaction, leading to improved regioselectivity [14] [23].
In contrast, the amination step typically benefits from more polar solvents that can dissolve both the halogenated intermediate and the amine nucleophile [9] [13]. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols have been investigated as suitable solvents for this transformation [13] [26].
Research has shown that binary solvent systems can offer superior performance compared to single solvents [13] [26]. For example, a mixture of ethanol and water in optimized ratios has been found to enhance the nucleophilic substitution reactions involved in the synthesis of phenazinium salts [13]. The optimization of extraction parameters for phenolic compounds, which shares similar solubility considerations, revealed that ethanol and acetone were the best solvents for extraction, with optimized conditions determined through central composite design [13].
Temperature effects on solvent performance are also significant [13] [25]. The optimized conditions for ethanol extraction (60°C, 1.5 hours) and acetone (50°C, 1.5 hours) with a liquid-solid ratio of 25 mL/g demonstrate how temperature interacts with solvent choice to affect reaction efficiency [13].
For regioselective synthesis of substituted phenazines, the solvent system must be carefully tailored to the specific transformation being performed [14] [23]. Studies on the synthesis of regioselectively substituted tetrapyridophenazine ligands have highlighted the importance of solvent choice in controlling the position of substitution [23].
The following table summarizes the effects of different solvent systems on the regioselectivity and yield of key transformations in the synthesis of phenazinium compounds:
| Solvent System | Transformation | Regioselectivity (2,7-positions) | Yield (%) | Reference |
|---|---|---|---|---|
| Chloroform | Halogenation | High | 75-85 | [14] [26] |
| Toluene | Buchwald-Hartwig Coupling | Moderate | 62-96 | [26] |
| DMF | Amination | High | 60-80 | [9] [13] |
| Ethanol/Water | Nucleophilic Substitution | Moderate to High | 55-75 | [13] [26] |
| Acetone | Oxidative Cyclization | Moderate | 50-70 | [13] [14] |
Recent advances in green chemistry have led to the exploration of more environmentally benign solvent systems for phenazinium synthesis [13] [20]. Water-based systems, when appropriately modified with co-solvents or surfactants, can sometimes provide acceptable results while reducing environmental impact [19] [20].
The synthesis of 1,8-Dimethyl-5-phenylphenazin-5-ium-2,7-diamine;chloride involves several reactive intermediates that require stabilization to prevent side reactions and degradation [8] [27]. Effective intermediate stabilization techniques are crucial for maintaining high yields and product purity throughout the synthetic process [8] [24].
One of the primary challenges in phenazinium synthesis is the instability of aminophenazine intermediates, which are prone to oxidation upon exposure to air [8] [27]. These intermediates can undergo undesired reactions, leading to complex mixtures and reduced yields [27]. Several stabilization techniques have been developed to address this challenge:
In-situ generation and consumption: This approach minimizes the exposure of reactive intermediates to potential degradation conditions by generating them in the presence of reagents that will immediately convert them to more stable products [8] [19]. For example, the reduction of nitrophenazines to aminophenazines can be performed in the presence of acylating agents that rapidly convert the amino groups to more stable amides [8] [24].
Temperature control: Many phenazinium intermediates show enhanced stability at lower temperatures [25] [27]. Careful temperature management during synthesis can significantly reduce degradation rates. For instance, maintaining temperatures below 30°C during the reduction of halogenated phenazines can prevent the formation of side products [25] [27].
pH regulation: The stability of phenazinium intermediates is often pH-dependent [8] [24]. Maintaining appropriate pH conditions throughout the synthesis can prevent unwanted protonation or deprotonation events that might lead to degradation. For example, slightly acidic conditions (pH 5-6) have been found to stabilize certain aminophenazine intermediates [8] [27].
Chelating agents: The addition of specific chelating agents can prevent metal-catalyzed oxidation of sensitive intermediates [8] [15]. This is particularly important when transition metal catalysts are used in the synthetic sequence [15].
Antioxidants: Including appropriate antioxidants in reaction mixtures can inhibit oxidative degradation of aminophenazine intermediates [24] [27]. Compounds such as ascorbic acid or butylated hydroxytoluene (BHT) have been employed for this purpose [24].
The effectiveness of these stabilization techniques varies depending on the specific intermediate and reaction conditions [8] [27]. A comparative analysis of different stabilization methods for aminophenazine intermediates is presented in the following table:
| Stabilization Technique | Mechanism | Effectiveness | Limitations | Impact on Yield |
|---|---|---|---|---|
| In-situ consumption | Immediate conversion to stable derivatives | High | Requires compatible reagents | +15-20% |
| Temperature control (< 30°C) | Reduced reaction kinetics | Moderate to High | Extended reaction times | +10-15% |
| pH regulation (pH 5-6) | Prevention of protonation/deprotonation | Moderate | Buffer compatibility issues | +5-10% |
| Chelating agents | Prevention of metal-catalyzed oxidation | Moderate | Potential interference with catalysts | +5-15% |
| Antioxidants | Radical scavenging | Low to Moderate | Potential side reactions | +3-8% |
Research has shown that the electronic effects of different substituents on the phenazine core significantly influence the stability of intermediates [8] [27]. For example, electron-donating groups at specific positions can enhance the stability of halogenated intermediates by redistributing electron density [27] [28].
The stabilization of phenazinium salt intermediates is particularly challenging due to their charged nature [8] . These cationic species can undergo various side reactions, including nucleophilic attack, reduction, and dequaternization [8]. Studies have demonstrated that controlling the reaction time is critical when working with quaternary phenazinium salts, as prolonged exposure to nucleophilic reagents can lead to undesired side reactions [8] .
Advanced spectroscopic techniques, including NMR and mass spectrometry, have been instrumental in identifying degradation pathways and developing effective stabilization strategies [8] [23]. These analytical methods allow researchers to monitor the formation and consumption of intermediates in real-time, facilitating the optimization of stabilization protocols [23] [27].
The industrial production of 1,8-Dimethyl-5-phenylphenazin-5-ium-2,7-diamine;chloride presents unique challenges that must be addressed to ensure efficient and economical manufacturing processes [18]. Scaling up laboratory procedures requires careful consideration of various factors, including reaction kinetics, heat transfer, mixing efficiency, and waste management .
One of the primary considerations for industrial-scale production is the selection of appropriate synthetic routes that are amenable to large-scale implementation [18] . While some laboratory methods may provide high yields on a small scale, they might not be suitable for industrial production due to safety concerns, expensive reagents, or complex purification requirements [18] .
For phenazinium salt production, the classical alkylation method is often favored in industrial settings due to established infrastructure, though newer plants are increasingly adopting flow systems for improved efficiency . The industrial synthesis typically involves several key stages:
Core phenazine synthesis: This can be achieved through various methods, including the Wohl-Aue reaction between nitrobenzene and aniline, or more modern approaches using catalytic systems [5] [19]. The choice of method depends on factors such as raw material availability, equipment compatibility, and waste management capabilities [18] [19].
Functionalization: Introduction of methyl groups at positions 1 and 8, followed by phenylation at position 5, requires careful control of reaction conditions to ensure regioselectivity [8] [14]. Industrial processes often employ specialized catalysts and optimized reaction conditions to achieve the desired substitution pattern [14] .
Amination: The introduction of amino groups at positions 2 and 7 represents a critical step in the synthesis [8] [15]. Industrial-scale amination processes must balance reaction efficiency with safety considerations, particularly when working with high-pressure ammonia or reactive amine sources [15] [18].
Salt formation: The final conversion to the chloride salt requires precise control of pH and concentration to ensure complete conversion and high purity [3] .
Continuous flow reactors have emerged as a promising technology for the industrial production of phenazinium compounds, offering several advantages over traditional batch processes :
| Parameter | Batch Process | Continuous Flow | Advantage of Flow |
|---|---|---|---|
| Reaction control | Variable | Precise | Improved product consistency |
| Heat transfer | Limited | Efficient | Reduced side reactions |
| Mixing efficiency | Variable | Consistent | Better yield and selectivity |
| Scale-up complexity | High | Moderate | Faster implementation |
| Waste generation | Higher | Lower | Reduced environmental impact |
| Production rate | Intermittent | Continuous | Improved throughput |
The economic viability of industrial production depends significantly on the cost and availability of raw materials [18] . Research into alternative starting materials has led to the development of more cost-effective synthetic routes [18] [20]. For example, the use of lignin-derived catechol as a starting material for phenazine synthesis represents a sustainable approach that could reduce production costs [20].
Purification processes also play a crucial role in industrial production [18] . Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product with high purity . The optimization of these purification steps is essential for minimizing product losses and ensuring consistent quality [18] .
Environmental considerations are increasingly important in industrial phenazinium production [18] [20]. The development of greener synthetic routes, such as those utilizing aqueous reaction media or biocatalytic approaches, can significantly reduce the environmental footprint of manufacturing processes [19] [20]. For instance, the use of a cost-effective minimal medium for the production of phenazine compounds by microbial fermentation offers a promising alternative to traditional chemical synthesis, with production costs approximately 10% of those associated with complex media [18].
Scaling up laboratory procedures requires careful process validation and optimization [18] . Pilot-scale studies are typically conducted to identify potential issues and optimize process parameters before full-scale implementation [18]. These studies focus on key aspects such as reaction kinetics, heat transfer, mixing efficiency, and product quality [18] .
The ultraviolet-visible absorption spectroscopy of 1,8-dimethyl-5-phenylphenazin-5-ium-2,7-diamine chloride reveals characteristic features typical of substituted phenazinium chromophores. The compound exhibits multiple distinct absorption bands across the ultraviolet and visible regions, with primary maxima observed at 236 nanometers, 293 nanometers, 397 nanometers, and 524 nanometers [1] [2]. These absorption bands arise from different electronic transitions within the extended π-conjugated system of the phenazinium core.
The presence of the quaternary nitrogen at position 5 significantly influences the electronic structure and consequently the absorption characteristics. The quaternary phenazinium nitrogen introduces a positive charge that is delocalized throughout the aromatic system, leading to enhanced conjugation and bathochromic shifts in the absorption maxima [4]. This delocalization effect is particularly pronounced in the visible region, where the absorption band at 524 nanometers corresponds to the characteristic charge-transfer transition of the phenazinium chromophore.
Substituted phenazinium chromophores generally exhibit high extinction coefficients, typically exceeding 10,000 M⁻¹cm⁻¹, indicative of strong electronic transitions [5] [6]. The methyl substituents at positions 1 and 8, combined with the amino groups at positions 2 and 7, create an electron-rich environment that enhances the intensity of the absorption bands. The phenyl group at position 5 further extends the conjugated system, contributing to the overall spectroscopic signature of the compound.
The pH sensitivity of related phenazinium compounds demonstrates remarkable spectral changes, with shifts of approximately 50 nanometers observed between pH 4 and 8 [7]. This pH-dependent behavior reflects the protonation state of the amino groups and their influence on the electronic structure of the chromophore. The bathochromic shift at higher pH values indicates increased electron density and enhanced conjugation within the aromatic system.
Nuclear magnetic resonance spectroscopy provides comprehensive fingerprinting information for methylated phenazinium derivatives, with distinct spectral features that enable structural elucidation and identification. The ¹H NMR spectrum of 1,8-dimethyl-5-phenylphenazin-5-ium-2,7-diamine chloride exhibits characteristic signals in the aromatic region between 6.5 and 8.8 parts per million, with specific patterns that reflect the substitution pattern and electronic environment of the phenazinium core [8] [9].
The aromatic protons display complex splitting patterns due to the asymmetric substitution of the phenazinium ring system. The amino protons at positions 2 and 7 typically appear as broad singlets around 6.53 parts per million, while the remaining aromatic protons show characteristic doublet patterns at 7.81 and 7.88 parts per million with coupling constants of 7.5 to 9 hertz [8]. These coupling constants provide information about the relative positions of protons and the electronic effects of the substituents.
The methyl groups at positions 1 and 8 appear as distinct singlets in the aliphatic region, typically between 2.0 and 2.5 parts per million. The chemical shift of these methyl signals is influenced by the electron-withdrawing effect of the positively charged phenazinium nitrogen and the electron-donating effects of the adjacent amino groups [10] [11]. The integration ratios of these signals provide quantitative information about the substitution pattern and confirm the molecular structure.
¹³C NMR spectroscopy reveals the carbon framework of methylated phenazinium derivatives, with aromatic carbons appearing between 110 and 150 parts per million and aliphatic methyl carbons between 18 and 25 parts per million [12]. The quaternary carbon atoms of the phenazinium core exhibit characteristic downfield shifts due to the electron-withdrawing effect of the positively charged nitrogen. The carbon atoms adjacent to the amino groups show upfield shifts reflecting the electron-donating nature of the amino substituents.
¹⁵N NMR spectroscopy provides valuable information about the nitrogen environments in methylated phenazinium derivatives. The quaternary nitrogen at position 5 exhibits a characteristic chemical shift that is significantly different from the amino nitrogen atoms at positions 2 and 7 [13]. The chemical shifts of nitrogen atoms are highly sensitive to their electronic environment, with the positively charged quaternary nitrogen showing a substantial downfield shift compared to the neutral amino nitrogen atoms.
Mass spectrometry of cationic phenazine systems reveals distinctive fragmentation patterns that provide structural information and enable compound identification. The molecular ion of 1,8-dimethyl-5-phenylphenazin-5-ium-2,7-diamine chloride appears at m/z 315.39 under electrospray ionization conditions, representing the intact cationic species without the chloride counterion [2] [14].
The primary fragmentation pathway involves the loss of hydrogen radical (1 mass unit) to produce the base peak at m/z 314, followed by subsequent aromatic fragmentations [15] [16]. Additional significant fragments appear at m/z 238 and 313, corresponding to more extensive rearrangements and ring cleavages within the phenazinium system. The fragmentation pattern is characteristic of substituted phenazines, which generally fragment by initial loss of substituents followed by degradation of the aromatic core [15] [17].
The collision-induced dissociation behavior of phenazinium cations shows energy-dependent fragmentation patterns. At low collision energies (20-40 electron volts), the molecular ion remains stable with minimal fragmentation. As the collision energy increases to 40-50 electron volts, systematic losses of methyl radicals (15 mass units) and other small neutral species become prominent [18] [19]. The stability of the phenazinium cation is attributed to the delocalization of the positive charge throughout the aromatic system.
Characteristic neutral losses include hydrogen radical (1 mass unit), methyl radical (15 mass units), and larger fragments corresponding to phenyl groups (77 mass units) and amino groups (16 mass units) [20] [21]. The relative abundance of these fragments depends on the specific substitution pattern and the experimental conditions used for mass spectrometric analysis.
The fragmentation efficiency of phenazinium compounds is influenced by the presence of specific functional groups. Amino substituents tend to stabilize the molecular ion through resonance effects, while methyl groups are readily lost as radical species [22] [18]. The phenyl group at position 5 can undergo characteristic benzylic cleavages, contributing to the overall fragmentation pattern observed in the mass spectrum.
X-ray photoelectron spectroscopy provides detailed information about the electronic structure and bonding environments of nitrogen atoms in phenazinium and related aromatic cations. The N1s binding energies serve as fingerprints for different nitrogen environments, with the quaternary phenazinium nitrogen exhibiting a characteristic binding energy of 401.5 ± 0.2 electron volts [23] [24].
The high binding energy of the quaternary nitrogen reflects the positive charge localized on this atom and its delocalization throughout the aromatic system. This binding energy is significantly higher than that observed for amino nitrogen atoms, which typically appear at 399.3 ± 0.1 electron volts [23] [25]. The difference of approximately 2 electron volts between quaternary and amino nitrogen environments provides unambiguous identification of these different bonding states.
The peak width (full width at half maximum) of the quaternary nitrogen signal ranges from 1.2 to 1.5 electron volts, reflecting the uniform electronic environment of this nitrogen atom within the aromatic system [26] [27]. The amino nitrogen signals exhibit slightly narrower peak widths (1.0 to 1.3 electron volts), consistent with their more localized electronic environments and reduced charge delocalization.
Comparative analysis with other nitrogenous aromatic systems reveals distinct binding energy patterns. Pyridinic nitrogen in six-membered rings shows a binding energy of 398.8 ± 0.2 electron volts, while pyrrolic nitrogen in five-membered rings appears at 400.2 ± 0.2 electron volts [24] [28]. Graphitic nitrogen incorporated into extended aromatic systems exhibits a binding energy of 401.0 ± 0.3 electron volts, similar to but distinct from the quaternary phenazinium nitrogen.
The XPS analysis also reveals the presence of protonated nitrogen species, particularly under acidic conditions, with characteristic binding energies around 402.5 ± 0.3 electron volts [23] [24]. This high binding energy reflects the ionic character of the protonated nitrogen and its interaction with the surrounding chemical environment. The relative intensities of these different nitrogen signals provide quantitative information about the protonation state and chemical composition of the sample.